molecular formula C6H5F3O2 B12275762 2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- CAS No. 2231676-85-8

2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy-

Cat. No.: B12275762
CAS No.: 2231676-85-8
M. Wt: 166.10 g/mol
InChI Key: PANNYBYTBLUHOD-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- is a fluorinated derivative of cyclohexenone. This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to the cyclohexenone ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- typically involves the fluorination of cyclohexenone derivatives. One common method is the electrophilic fluorination of 2-cyclohexen-1-one using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of three fluorine atoms in 2-Cyclohexen-1-one, 2,6,6-trifluoro-3-hydroxy- makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, reactivity, and biological activity, making it a valuable intermediate in various applications .

Properties

CAS No.

2231676-85-8

Molecular Formula

C6H5F3O2

Molecular Weight

166.10 g/mol

IUPAC Name

2,4,4-trifluoro-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C6H5F3O2/c7-4-3(10)1-2-6(8,9)5(4)11/h11H,1-2H2

InChI Key

PANNYBYTBLUHOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C(C1=O)F)O)(F)F

Origin of Product

United States

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